REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[O:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH2:17])[CH2:12][CH2:11]1.[C:18](OC(=O)C)(=[O:20])[CH3:19]>C(Cl)Cl>[O:10]1[CH2:15][CH2:14][CH:13]([CH2:16][NH:17][C:18](=[O:20])[CH3:19])[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
345 mg
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)CN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
367 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
methylisocyanate polystyrene
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(2-aminoethyl)aminomethyl polystyrene
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the resins are removed by filtration
|
Type
|
WASH
|
Details
|
the resins are washed with dichloromethane
|
Type
|
WASH
|
Details
|
The filtrate and washing
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)CNC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |